1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group, a triazoloquinazolinone core, and a phenylethyl side chain
Preparation Methods
The synthesis of 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 2,3-dimethylphenylamine with piperazine under appropriate conditions.
Formation of the Triazoloquinazolinone Core: The triazoloquinazolinone core is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminobenzonitrile, with appropriate reagents.
Coupling Reactions: The final step involves coupling the piperazine derivative with the triazoloquinazolinone core and the phenylethyl side chain using suitable coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or triazoloquinazolinone core are replaced with other groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may be investigated for its effects on various biological targets, including receptors and enzymes.
Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics can provide insights into its potential use as a drug candidate.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared with other similar compounds, such as:
Trazodone: A triazolopyridine derivative used as an antidepressant.
Naftopidil: A piperazine derivative used as an alpha-1 adrenergic receptor antagonist.
Urapidil: Another piperazine derivative with antihypertensive properties.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which may differ from those of the similar compounds listed above.
Properties
Molecular Formula |
C32H34N6O2 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
1-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C32H34N6O2/c1-23-9-8-14-27(24(23)2)35-19-21-36(22-20-35)30(39)16-15-29-33-34-32-37(18-17-25-10-4-3-5-11-25)31(40)26-12-6-7-13-28(26)38(29)32/h3-14H,15-22H2,1-2H3 |
InChI Key |
CPBAWKQZXXZBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6)C |
Origin of Product |
United States |
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